![molecular formula C10H14ClNO B11992498 2-Amino-4-tert-butyl-6-chlorophenol CAS No. 14593-30-7](/img/structure/B11992498.png)
2-Amino-4-tert-butyl-6-chlorophenol
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Overview
Description
2-Amino-4-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyl-6-chlorophenol typically involves the chlorination of 2-Amino-4-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyl-6-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Chemical Properties and Structure
2-Amino-4-tert-butyl-6-chlorophenol is an aromatic amine characterized by the presence of a chloro group and an amino group on a phenolic structure. Its molecular formula is C10H14ClN and it has a molecular weight of approximately 199.68 g/mol. The compound exhibits unique chemical properties that make it suitable for various applications, including its use as an intermediate in organic synthesis.
Scientific Research Applications
1. Skin Sensitization Studies
One significant area of research involves evaluating the skin sensitization potential of this compound. In studies conducted on mice, the compound was found to induce a dose-dependent immune response, indicating its potential as a skin sensitizer. The stimulation indices observed were 1.2, 1.2, 2.0, and 4.7 for increasing concentrations, with an EC3 value calculated at 6.85% for DMSO as a solvent . This suggests its relevance in assessing allergic reactions in dermatological formulations.
2. Toxicological Assessments
Toxicological studies have been conducted to assess the safety profile of this compound. In a repeated-dose toxicity study on Wistar rats, the compound was administered orally over a period of 90 days at varying doses (10, 30, and 90 mg/kg). The results indicated significant changes in organ weights and hematological parameters, highlighting the importance of understanding its toxicological effects .
3. Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in producing dyes, pharmaceuticals, and agrochemicals. For example, derivatives of this compound have been explored for their potential use in hair dye formulations due to their chemical stability and color properties .
Industrial Applications
1. Use in Hair Dyes
Due to its chemical stability and ability to impart color, this compound is utilized in hair dye formulations. Regulatory assessments have evaluated its safety for use in cosmetics, indicating that it can be incorporated into products designed for personal care .
2. Antioxidant Properties
Research has suggested that compounds similar to this compound exhibit antioxidant properties beneficial for polymer compositions. This application is particularly relevant in enhancing the stability and longevity of materials used in various industries .
Data Tables
Application Area | Details |
---|---|
Skin Sensitization | Induces immune response; EC3 value: 6.85% (DMSO) |
Toxicological Studies | Significant organ weight changes; hematological effects noted at high doses |
Organic Synthesis | Intermediate for dyes, pharmaceuticals, agrochemicals |
Hair Dye Formulations | Evaluated for safety; used for color stability |
Antioxidant Properties | Enhances stability in polymer compositions |
Case Studies
Case Study 1: Skin Sensitization Testing
A study conducted by the Scientific Committee on Consumer Products (SCCP) demonstrated that this compound could act as a skin sensitizer when applied dermally to mice. The findings indicated significant stimulation indices at higher concentrations, underscoring the need for careful formulation considerations when used in cosmetic products .
Case Study 2: Toxicity Assessment
In a comprehensive toxicity assessment involving Wistar rats over a period of 90 days, notable increases in organ weights were observed alongside alterations in blood parameters at higher doses of this compound. These findings highlight the importance of evaluating long-term exposure risks associated with this compound .
Mechanism of Action
The mechanism by which 2-Amino-4-tert-butyl-6-chlorophenol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to various biological and chemical outcomes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-tert-butylphenol
- 2-Amino-6-chloro-4-tert-butylphenol
- 4-tert-Butyl-2-chlorophenol
Uniqueness
2-Amino-4-tert-butyl-6-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, along with a tert-butyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
2-Amino-4-tert-butyl-6-chlorophenol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN1O, with a molecular weight of approximately 201.68 g/mol. The compound features a chlorinated phenolic structure, which is significant for its biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported were as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays showed that the compound inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
PC12 | 20 |
Additionally, the compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further anticancer drug development .
3. Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated significant scavenging activity, with an IC50 value indicating effective free radical neutralization:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
This antioxidant activity suggests potential applications in protecting cells from oxidative stress-related damage .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Antimicrobial Efficacy in Clinical Settings : A clinical trial evaluated the use of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Research : In a laboratory setting, researchers tested combinations of this compound with existing chemotherapeutics on cancer cell lines, finding enhanced efficacy and reduced side effects compared to monotherapy.
Properties
CAS No. |
14593-30-7 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 |
InChI Key |
PTWRZJLGVPYQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N |
Origin of Product |
United States |
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